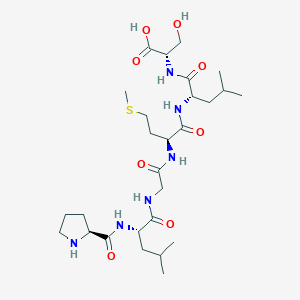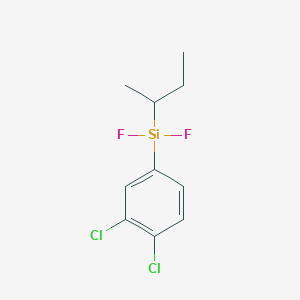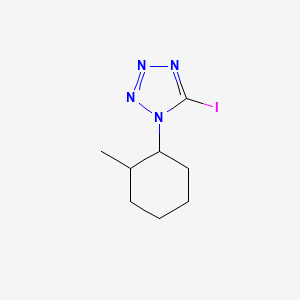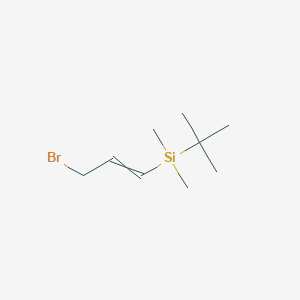![molecular formula C12H7FO2 B12618693 4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one CAS No. 920531-27-7](/img/structure/B12618693.png)
4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 4-fluorophenyl ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorophenylacetylene and furan-2(5H)-one.
Coupling Reaction: The key step involves the coupling of 4-fluorophenylacetylene with furan-2(5H)-one. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling reaction.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antibacterial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
4-[(4-Fluorophenyl)ethynyl]phenol: Similar in structure but with a hydroxyl group instead of a furan ring.
2-Ethynylfuran: Contains an ethynyl group attached to a furan ring but lacks the fluorophenyl group.
4-(4-Substituted amidobenzyl)furan-2(5H)-one: Contains an amidobenzyl group instead of a fluorophenyl group and is studied for its topoisomerase I inhibitory activity.
Uniqueness
4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one is unique due to the combination of a furan ring with a 4-fluorophenyl ethynyl group
Propiedades
Número CAS |
920531-27-7 |
|---|---|
Fórmula molecular |
C12H7FO2 |
Peso molecular |
202.18 g/mol |
Nombre IUPAC |
3-[2-(4-fluorophenyl)ethynyl]-2H-furan-5-one |
InChI |
InChI=1S/C12H7FO2/c13-11-5-3-9(4-6-11)1-2-10-7-12(14)15-8-10/h3-7H,8H2 |
Clave InChI |
NIWDEZTWHZRXIF-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC(=O)O1)C#CC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide](/img/structure/B12618621.png)


![{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12618629.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile](/img/structure/B12618642.png)


![N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide](/img/structure/B12618675.png)
![2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B12618679.png)
![3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B12618683.png)
![5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide](/img/structure/B12618687.png)
![N-(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-2-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B12618694.png)

